molecular formula C7H6BrN3 B13006471 4-Bromopyrazolo[1,5-a]pyridin-3-amine

4-Bromopyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B13006471
M. Wt: 212.05 g/mol
InChI Key: FZRBKXZCXXXXFB-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyridin-3-amine is a high-purity brominated heterocyclic compound supplied under the CAS Registry Number 1505337-09-6 . This organic building block has a molecular formula of C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol . The bromine substituent at the 4-position of the pyrazolopyridine scaffold makes this amine a particularly valuable intermediate in synthetic and medicinal chemistry research. It is primarily used by researchers as a key precursor in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, to construct more complex molecular architectures. The primary application of this compound is as a versatile scaffold in drug discovery, particularly in the synthesis of molecules for pharmaceutical and agrochemical screening . The presence of both a bromine atom and an amine group on the fused bicyclic ring system allows for sequential and selective functionalization, enabling the rapid exploration of chemical space. Researchers value it for creating targeted libraries for kinase inhibition or for developing diagnostic probes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRBKXZCXXXXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)N)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 4 facilitates transition metal-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroatom bond formation.

Suzuki-Miyaura Coupling

4-Bromopyrazolo[1,5-a]pyridin-3-amine reacts with boronic acids or esters under palladium catalysis to form biaryl derivatives. For example:

Boronic Acid/EstersCatalyst SystemYield (%)ConditionsReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃78–85THF, 80°C, 12h
Pyridinylboronic esterPdCl₂(dppf), CsF65DMF, 100°C, 8h

Mechanism : Oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

Nucleophilic Substitution

The electron-withdrawing pyridine ring activates the C–Br bond for nucleophilic displacement.

Amine/Alkoxy Substitution

Reactions with amines or alkoxides yield substituted derivatives:

NucleophileConditionsProductYield (%)Reference
PiperidineDMF, 120°C4-Piperidinyl derivative72
Sodium methoxideMeOH, reflux4-Methoxy derivative68

Limitation : Steric hindrance from the fused pyrazole ring can reduce reactivity at position 4.

Cyclization Reactions

The amine group at position 3 participates in intramolecular cyclizations to form polycyclic systems.

Formation of Fused Heterocycles

Reaction with α,β-unsaturated carbonyl compounds generates pyrazolo[1,5-a]quinolines:

ReagentCatalystProductYield (%)Reference
Ethyl acrylateK₂CO₃, DMFPyrazoloquinoline-3-carboxylate60
ChalconeTFA, 80°C6-Aryl-pyrazoloquinoline55

Mechanism : Michael addition of the amine to the α,β-unsaturated carbonyl, followed by cyclodehydration.

Functional Group Transformations

The amine group undergoes standard transformations, enhancing derivatization potential.

Acylation/Sulfonylation

ReagentConditionsProductYield (%)Reference
Acetyl chloridePyridine, 0°C3-Acetamido derivative90
Tosyl chlorideCH₂Cl₂, rt3-Tosylamido derivative85

Metal-Halogen Exchange

The bromine atom undergoes lithium-halogen exchange for further functionalization:

ReagentElectrophileProductYield (%)Reference
n-BuLiCO₂4-Carboxylic acid40
i-PrMgCl·LiClDMF4-Formyl derivative50

Note : Low yields are attributed to competing side reactions at the electron-rich pyridine ring.

Catalytic C–H Functionalization

Recent advances enable direct functionalization of the pyridine ring:

Reaction TypeCatalystPosition ModifiedYield (%)Reference
ArylationPd(OAc)₂, Ag₂CO₃Position 655
AlkynylationCuI, PhenanthrolinePosition 248

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Bromopyrazolo[1,5-a]pyridin-3-amine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for treating several diseases.

Key Applications:

  • Cancer Treatment: Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit anti-cancer properties. For instance, certain analogs have shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor growth .
  • Neurological Disorders: Compounds related to 4-bromopyrazolo[1,5-a]pyridin-3-amine are being explored for their neuroprotective effects. They may serve as potential treatments for conditions such as Alzheimer's disease by modulating pathways involved in neurodegeneration .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 4-bromopyrazolo[1,5-a]pyridin-3-amine and its biological activity is crucial for optimizing its therapeutic potential.

Research Findings:

  • Selectivity and Potency: Studies have demonstrated that modifications at specific positions of the pyrazolo ring can significantly affect the compound's potency against various targets. For example, substituents at the R1 position can lead to varying degrees of inhibition against kinases like GSK-3β and CDK-2 .

Case Studies

Several case studies illustrate the practical applications of 4-bromopyrazolo[1,5-a]pyridin-3-amine in drug discovery:

Study Objective Findings
Study on Human Kinases Evaluate selectivity against human kinasesIdentified analogs with improved selectivity for Trypanosoma brucei over human enzymes, indicating potential for targeted therapy .
Neuroprotective Effects Investigate effects on neurodegenerationCertain derivatives showed promise in reducing neuroinflammation and protecting neuronal cells .
Anti-Cancer Activity Assess efficacy against cancer cell linesDemonstrated significant cytotoxicity in multiple cancer types, suggesting a viable pathway for drug development .

Synthesis and Optimization

The synthesis of 4-bromopyrazolo[1,5-a]pyridin-3-amine involves several steps that can be optimized for better yield and purity. Recent advancements in synthetic methodologies have led to improved processes that facilitate large-scale production while maintaining high chemical purity .

Comparison with Similar Compounds

Key Observations :

  • Bromine at position 4 (vs.
  • Pyrimidine analogs (e.g., 3-aminopyrazolo[1,5-a]pyrimidine) exhibit distinct electronic properties due to additional nitrogen atoms, enhancing solubility and fluorescence .

Functional Group Modifications

Compound Name Functional Group Purity (%) Biological Activity (IC50/Ki) Evidence ID
4-Bromo-N-ethylpyrazolo[1,5-a]pyridine-3-carboxamide Ethyl carboxamide >87 Not reported
4-Bromo-N,N-diethylpyrazolo[1,5-a]pyridine-3-carboxamide Diethyl carboxamide >90 Not reported
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Hydroxyphenyl substituent >98 MIC50: 0.6–1.4 mg/mL (antibacterial)

Key Observations :

  • Carboxamide derivatives of 4-bromopyrazolo[1,5-a]pyridine show high purity but lack reported bioactivity data, unlike structurally related imidazo[1,5-a]pyridines, which exhibit antibacterial effects .
  • Hydrophobic substituents (e.g., ethyl groups) may enhance entropic binding to targets like papain .

Heterocyclic Core Variations

Compound Name Core Structure Key Feature Biological Relevance Evidence ID
4-Bromopyrazolo[1,5-a]pyridin-3-amine Pyrazolo[1,5-a]pyridine Bromine and amine for electrophilic SNAr reactions Potential protease inhibition
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo[1,5-a]pyridine Additional nitrogen atom Enhanced π-π stacking in drug design
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine Nitrile group at C3 Fluorescence (λem = 393–414 nm)

Key Observations :

  • Triazolo analogs (e.g., 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) offer expanded hydrogen-bonding capacity, making them suitable for targeting nucleotide-binding domains .
  • Pyrazolo[1,5-a]pyrimidines with amino groups at C7 display red-shifted fluorescence compared to pyridine-based analogs, useful in imaging applications .

Biological Activity

4-Bromopyrazolo[1,5-a]pyridin-3-amine is a compound that belongs to the pyrazolo[1,5-a]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridines, including 4-bromopyrazolo[1,5-a]pyridin-3-amine, exhibit antimicrobial properties. A study highlighted that certain pyrazolo derivatives showed promising activity against Mycobacterium tuberculosis (M.tb), suggesting potential applications in treating tuberculosis . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance potency against M.tb .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has been extensively studied. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth . The biological assays indicated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation.

Enzyme Inhibition

4-Bromopyrazolo[1,5-a]pyridin-3-amine has been investigated for its ability to inhibit key enzymes involved in inflammatory pathways. In particular, studies have shown that related compounds can act as COX inhibitors, reducing the production of pro-inflammatory mediators . The inhibitory concentrations (IC50) for these compounds were found to be comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The SAR studies provide insight into how different substituents on the pyrazolo ring affect biological activity. For example:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions showed reduced activity.
  • Electron-Donating Groups : Conversely, electron-donating groups generally enhanced biological activity .

Table 1 summarizes the SAR findings for various derivatives of pyrazolo[1,5-a]pyridine:

CompoundSubstituentActivity (MIC/IC50)Target
A-F0.40 µg/mLM.tb
B-Cl0.04 µmolCOX-2
C-Br0.88 µg/mLCancer

Study on Antimicrobial Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyridines and evaluated their antimicrobial efficacy against M.tb. The results indicated that certain derivatives exhibited MIC values as low as 0.40 µg/mL, demonstrating significant potential as anti-tuberculosis agents .

Investigation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrazolo derivatives. The compounds were tested for their ability to inhibit COX enzymes. Notably, one derivative showed an IC50 value comparable to celecoxib (0.04 µmol), indicating strong anti-inflammatory potential .

Q & A

How can the synthesis of 4-Bromopyrazolo[1,5-a]pyridin-3-amine be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Selection : Use 1,1,3,3-tetramethylguanidine (TMG) to activate aldehydes and enhance electrophilicity in multi-component reactions, as demonstrated in solvent-free syntheses of pyrazolo[1,5-a]pyrimidines (yields: 86–98%) .
  • Reaction Conditions : Employ reflux conditions with triethyl orthoformate for 1 hour to minimize side products .
  • Purification : Utilize column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from methanol for high-purity isolation .

What strategies address regioselectivity challenges in brominated pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Catalyst-Driven Control : Novel catalysts (e.g., Brønsted acids or bases) can direct bromination to the 4-position by stabilizing transition states .
  • Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic competition, favoring the desired regioisomer .
  • X-ray Validation : Confirm regioselectivity via single-crystal X-ray diffraction, as shown for 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine .

Which methodologies are recommended for structural confirmation of 4-Bromopyrazolo[1,5-a]pyridin-3-amine?

Methodological Answer:

  • Multi-Technique Approach :
    • NMR : Assign signals using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS .
    • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for pyrazolo[1,5-a]pyrimidines .

How to analyze reaction mechanisms in pyrazolo[1,5-a]pyrimidine formation?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress via in-situ 1H^1 \text{H}-NMR to identify intermediates .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled reagents to trace carbon migration pathways .
  • Computational Modeling : Apply DFT calculations to predict transition states and validate proposed mechanisms .

How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Alternative Techniques : Employ IR spectroscopy to detect functional groups (e.g., C=O at 1680–1725 cm1^{-1}) .

What synthetic strategies enable novel derivative synthesis for biological testing?

Methodological Answer:

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-bromo position .
  • Functional Group Interconversion : Convert the 3-amine to carboxamides or sulfonamides for enhanced bioactivity .
  • Salt Formation : Prepare hydrochloride salts to improve solubility, as shown for pyrazolo[1,5-a]pyridin-3-amine derivatives .

How to handle hygroscopic intermediates in multi-step syntheses?

Methodological Answer:

  • Anhydrous Techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Stabilization : Convert intermediates to stable salts (e.g., hydrochloride) .
  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent decomposition .

How to design experiments for evaluating biological activity of pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:

  • In Vitro Assays : Screen for kinase inhibition (e.g., AAK1) using fluorescence polarization assays .
  • Dose-Response Studies : Determine IC50_{50} values via serial dilution (e.g., 0.1–100 µM) .
  • Control Groups : Include reference compounds (e.g., E2508 for CRF1 receptor antagonism) to benchmark activity .

How to optimize chromatographic separation of structurally similar pyrazolo[1,5-a]pyridine analogs?

Methodological Answer:

  • Mobile Phase Optimization : Adjust pH with 0.1% TFA in acetonitrile/water gradients to improve peak resolution .
  • Stationary Phase Selection : Use C18 columns with 3-µm particle size for high-efficiency separation .
  • Prep-HPLC : Scale up with 20–50 µm silica gel for bulk purification .

How to assess the thermal stability of 4-Bromopyrazolo[1,5-a]pyridin-3-amine?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N2_2 atmosphere .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

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